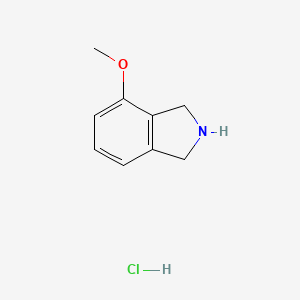

4-Methoxyisoindoline hydrochloride

CAS No.: 1203682-51-2

Cat. No.: VC2863770

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203682-51-2 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H |

| Standard InChI Key | YJPCQSUVCPLNGF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1CNC2.Cl |

| Canonical SMILES | COC1=CC=CC2=C1CNC2.Cl |

Introduction

Physical and Chemical Properties

Theoretical Physical Properties

Based on structural similarities to related compounds, 4-Methoxyisoindoline hydrochloride would likely appear as a crystalline solid, possibly white to off-white in color. The compound would be expected to demonstrate hygroscopic properties similar to other amine hydrochlorides. The melting point would likely fall within the range typical for aromatic amine hydrochlorides, potentially between 200-250°C, considering that related compounds like 4-Methylaniline hydrochloride have documented melting points of 243-245°C .

Solubility Profile

The solubility profile of 4-Methoxyisoindoline hydrochloride would be expected to follow patterns similar to other hydrochloride salts of nitrogen-containing heterocycles. The compound would likely demonstrate good solubility in water, moderate solubility in polar protic solvents like methanol, and limited solubility in less polar solvents. Based on related compounds, the following solubility pattern might be anticipated:

| Solvent | Expected Solubility |

|---|---|

| Water | Highly soluble |

| Methanol | Moderately soluble |

| Ethanol | Moderately to slightly soluble |

| DMSO | Sparingly soluble |

| Chloroform | Slightly soluble |

| Diethyl ether | Poorly soluble |

Synthetic Approaches and Manufacturing

Manufacturing Considerations

Manufacturing of 4-Methoxyisoindoline hydrochloride would likely require careful control of reaction parameters similar to those described for other aromatic amine hydrochlorides. Temperature control during synthesis would be critical, with reactions typically maintained between 0-40°C to prevent unwanted side reactions and decomposition . The purification process would likely involve crystallization from an appropriate solvent system, potentially methanol containing small amounts of concentrated HCl, followed by filtration and drying under controlled conditions.

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 4-Methoxyisoindoline hydrochloride would be expected to show distinctive patterns consistent with its structure. Based on data from related compounds, the following spectral characteristics might be anticipated:

Infrared Spectroscopy

The IR spectrum would likely feature characteristic bands including:

-

N-H stretching vibrations around 3200-3300 cm⁻¹

-

C-H aromatic stretching around 3030-3080 cm⁻¹

-

C-H aliphatic stretching around 2900-2980 cm⁻¹

-

C-O stretching for the methoxy group around 1240-1270 cm⁻¹

-

C=C aromatic stretching around 1600-1650 cm⁻¹

These patterns would align with the general IR characteristics observed for heterocyclic compounds with similar functional groups .

Nuclear Magnetic Resonance

The ¹H NMR spectrum would be expected to show signals corresponding to:

-

Aromatic protons in the region of 7.0-8.0 ppm

-

Methoxy protons as a singlet around 3.8-4.0 ppm

-

Methylene protons of the isoindoline ring system around 4.0-4.5 ppm

-

N-H proton potentially appearing as a broad signal at 9.0-10.0 ppm (exchangeable)

Mass Spectrometry

Mass spectrometric analysis would likely reveal a molecular ion peak corresponding to the free base (after loss of HCl), with fragmentation patterns characteristic of methoxy-substituted aromatic compounds. Common fragments might include those resulting from the loss of the methoxy group and cleavage of the isoindoline ring.

| Precaution Category | Recommended Measures |

|---|---|

| Personal Protection | Use of appropriate gloves, eye protection, and lab coat |

| Ventilation | Handling in well-ventilated areas or fume hoods |

| Storage | Store in tightly closed containers in a cool, dry place below 30°C |

| Incompatibilities | Keep away from strong oxidizing agents and alkali materials |

| Spill Management | Collection using appropriate absorbent materials, avoiding dust formation |

Current Research Directions

Structure-Activity Relationship Studies

Research on isoindoline derivatives continues to explore structure-activity relationships, with particular focus on how substitution patterns affect biological activity. The 4-methoxy substitution pattern of 4-Methoxyisoindoline hydrochloride represents a specific structural modification that could be evaluated in comparative studies against other substitution patterns.

Synthetic Methodology Development

Ongoing research in synthetic organic chemistry continues to develop improved methods for the preparation of heterocyclic compounds, including isoindoline derivatives. New approaches focusing on greener chemistry, higher yields, and more selective transformations would be applicable to the synthesis of compounds like 4-Methoxyisoindoline hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume